molecular formula C17H17N3O2 B11414453 Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide

Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide

Cat. No.: B11414453
M. Wt: 295.34 g/mol
InChI Key: JAKNINHZQSWBGY-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a benzimidazole moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide typically involves multi-step organic reactionsThe final step involves the formation of the amide linkage under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is known to inhibit the NF-κB signaling pathway, which plays a crucial role in cell proliferation and survival . By binding to key proteins involved in this pathway, the compound can effectively disrupt the signaling cascade, leading to reduced tumor growth and increased apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog without the benzimidazole moiety.

    Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.

    Amide-linked heterocycles: Compounds with similar amide linkages but different heterocyclic components.

Uniqueness

Furan-2-carboxylic acid [2-(1-allyl-1H-benzoimidazol-2-yl)-ethyl]-amide is unique due to its combination of a furan ring, a benzimidazole moiety, and an amide linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the allyl group further enhances its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h2-8,12H,1,9-11H2,(H,18,21)

InChI Key

JAKNINHZQSWBGY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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